1-benzoyl-N-(4-methoxyphenyl)prolinamide
Description
1-Benzoyl-N-(4-methoxyphenyl)prolinamide is a prolinamide derivative characterized by a benzoyl group at the 1-position of the pyrrolidine ring and a 4-methoxyphenyl substituent at the amide nitrogen. Prolinamides are widely studied for their catalytic and biological properties, particularly in asymmetric organocatalysis and receptor modulation. The benzoyl group enhances π-π interactions and electron-withdrawing effects, while the 4-methoxyphenyl group contributes electron-donating properties via its methoxy substituent, influencing both electronic delocalization and intermolecular interactions .
Properties
IUPAC Name |
1-benzoyl-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-16-11-9-15(10-12-16)20-18(22)17-8-5-13-21(17)19(23)14-6-3-2-4-7-14/h2-4,6-7,9-12,17H,5,8,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBUKKRJYWEJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Prolinamide Derivatives
Electronic Effects and Catalytic Performance
Comparison Compounds :
- N-(2-Hydroxyphenyl)-(S)-prolinamide (): This derivative, featuring a hydroxylphenyl group, exhibits low enantioselectivity in aldol reactions due to weak hydrogen bonding between the amide proton and the aldehyde.
- The benzoyl group in the target compound likely enhances π-electron delocalization, improving catalytic activity .
Table 1: Catalytic Properties of Prolinamide Derivatives
| Compound | Substituents | Enantioselectivity (e.e.%) | Key Interaction |
|---|---|---|---|
| 1-Benzoyl-N-(4-methoxyphenyl)prolinamide | Benzoyl, 4-methoxyphenyl | Not reported | Strong π-π, H-bonding |
| N-(2-Hydroxyphenyl)-(S)-prolinamide | Hydroxyphenyl | Low (~20–40%) | Weak H-bonding |
| N-(1-Phenylethyl)prolinamide | 1-Phenylethyl | Moderate (~50–60%) | Steric hindrance |
Substituent Effects on Optical and Electronic Properties
Comparison Compounds :
- 4-Methoxyphenylquinazolines (): Derivatives with 4-methoxyphenyl groups (e.g., compound 6l) exhibit red-shifted emission maxima in polar solvents like DMF due to enhanced π-electron delocalization. Similarly, the 4-methoxyphenyl group in the target compound may increase charge-transfer (CT) character in excited states, relevant to photophysical applications .
- Bis-(4-methoxyphenyl)aminophenyl Chromophores (): The methoxy group induces a blue shift in λmax compared to dialkylamino substituents.
Table 2: Substituent Impact on Optical Properties
| Compound | Substituent | λmax (nm) | Emission Trend (DMF) |
|---|---|---|---|
| This compound | 4-Methoxyphenyl | Not reported | Likely red-shifted CT emission |
| Quinazoline 6l | 4-Methoxyphenyl | ~450 | Red shift, reduced intensity |
| Chromophore A (bis-4-methoxyphenyl) | Bis-4-methoxyphenyl | 745 | Blue shift vs. dialkylamino |
Comparison Compounds :
- Oxo Prolinamide Derivatives (): These compounds modulate P2X7 receptors, with substituents influencing ATP antagonism. The benzoyl group in the target compound may enhance lipophilicity, improving blood-brain barrier penetration compared to oxo derivatives .
- Complex Fluorinated Prolinamides (): Derivatives like (4R)-1-[4,4-difluoro-1-(4-methoxyphenyl)cyclohexyl]carbonyl-prolinamide exhibit tailored pharmacokinetics due to fluorinated cyclohexyl groups. The simpler structure of this compound may offer synthetic accessibility while retaining moderate receptor affinity .
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